4-Fluoro-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
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Overview
Description
4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
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Step 1: Preparation of Boronic Acid Derivative
- Reactant: 4-Fluorophenylboronic acid
- Conditions: Aqueous base (e.g., NaOH), solvent (e.g., ethanol), and heating
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Step 2: Suzuki-Miyaura Coupling
- Reactants: 4-Fluorophenylboronic acid, 2-Bromo-3-(trifluoromethyl)biphenyl
- Catalyst: Palladium(II) acetate
- Base: Potassium carbonate
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux temperature
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Step 3: Esterification
- Reactants: 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid, methanol
- Catalyst: Sulfuric acid
- Conditions: Reflux temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid
Reduction: 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-methanol
Substitution: 4-Bromo-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
Scientific Research Applications
4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid
- 4-Fluoro-2’-(trifluoromethyl)biphenyl-3-methanol
- 4-Bromo-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
Uniqueness
4-Fluoro-2’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-5-[2-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUUSURCTPMRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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